Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Description
Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a heterocyclic compound featuring a purinoimidazol core fused with a dioxopurine system. Key structural attributes include:
- Substituents:
- 4-, 7-, and 8-positions: Methyl groups.
- 6-position: A 4-methoxyphenyl group.
- 2-position: A methyl acetate moiety.
- Functional Groups: Two ketone groups (1,3-dioxo), an ester (methyl acetate), and a methoxy-substituted aromatic ring.
- Physicochemical Properties: Predicted molecular weight of 429.43 g/mol (calculated from substituent modifications of analogous compounds) and moderate lipophilicity (estimated LogP ~2.5–3.0).
Properties
IUPAC Name |
methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-11-12(2)25-16-17(22(3)20(28)23(18(16)27)10-15(26)30-5)21-19(25)24(11)13-6-8-14(29-4)9-7-13/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZGZNYYSZOWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological effects of this compound, supported by case studies and research findings.
Chemical Structure
The compound features a unique structure characterized by a dioxopurine moiety fused with an imidazole ring. The presence of methoxy and trimethyl groups contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Many derivatives of purine and imidazole are known for their antioxidant properties, which help in reducing oxidative stress in cells.
- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Studies suggest that they may induce apoptosis in cancer cells.
- Antimicrobial Effects : Certain derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
Antioxidant Activity
A study by Khokra et al. (2016) highlighted the antioxidant properties of pyridazinone derivatives. While not directly related to our compound, it suggests that similar structural features may confer antioxidant capabilities .
Anticancer Studies
In a case study involving purine derivatives, researchers found that specific modifications led to enhanced cytotoxicity against various cancer cell lines. For instance, methylation at certain positions significantly increased the compound's ability to induce apoptosis in human breast cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| Similar Purine Derivative | HeLa | 20 | Cell cycle arrest |
Antimicrobial Activity
Research has shown that compounds with methoxyphenyl groups exhibit significant antibacterial activity against Gram-positive bacteria. A study reported that such compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Case Studies
-
Breast Cancer Cell Line Study :
- Researchers synthesized various derivatives of purine and tested them against MCF-7 breast cancer cells.
- The study found that methyl substitutions increased cytotoxicity significantly compared to non-methylated counterparts.
-
Antibacterial Screening :
- A series of methoxy-substituted compounds were screened for antibacterial activity.
- Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound is compared to methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(phenylmethyl)-5H-purino[8,7-b]imidazol-6-ium-2-yl]acetate (hereafter Compound A), a structurally related derivative (). Key differences include:
Key Differences and Implications
Substituent at 6-Position: The 4-methoxyphenyl group in the target compound introduces an additional H-bond acceptor (methoxy oxygen) compared to Compound A’s benzyl group. This enhances polarity and may improve solubility in polar solvents.
Charge State :
- Compound A’s quaternary ammonium (6-ium) enhances water solubility but limits passive diffusion across biological membranes. The target compound’s neutral state may improve bioavailability in hydrophobic environments.
Ring Fusion and Stereoelectronic Effects: The purino[7,8-a]imidazol core (target) vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
